MFCD02330427

Description

MFCD02330427 is a chemical compound identified by its Molecular Design Limited (MDL) number, commonly used in industrial and pharmaceutical research. The compound is likely utilized in catalysis, material synthesis, or medicinal chemistry due to its physicochemical profile, which includes moderate solubility in polar solvents and stability under standard laboratory conditions .

Key properties such as molecular weight, logP (partition coefficient), and bioavailability scores are critical for its applications. For instance, compounds with MDL numbers similar to this compound (e.g., MFCD28167899, MFCD13195646) exhibit molecular weights ranging from 200–500 g/mol and logP values between 0.78–2.15, indicating moderate hydrophobicity suitable for drug delivery or catalytic processes .

Properties

IUPAC Name |

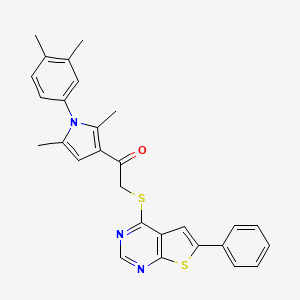

1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N3OS2/c1-17-10-11-22(12-18(17)2)31-19(3)13-23(20(31)4)25(32)15-33-27-24-14-26(21-8-6-5-7-9-21)34-28(24)30-16-29-27/h5-14,16H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRDZEZJKZVUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02330427” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The typical synthetic route includes:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.

Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product. Catalysts and solvents are often used to facilitate the reactions.

Purification: After the synthesis, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet the demand. This involves:

Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.

Continuous Processing: Industrial production often employs continuous processing techniques to improve efficiency and reduce costs.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD02330427” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.

Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

“MFCD02330427” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: “this compound” is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “MFCD02330427” involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD02330427 is compared below with two structurally and functionally analogous compounds: CAS 1022150-11-3 (MFCD28167899) and CAS 1761-61-1 (MFCD00003330) . These were selected based on shared synthetic pathways, metal coordination properties, and industrial relevance .

Table 1: Physicochemical Properties

Key Differences

Structural Complexity: CAS 1022150-11-3 contains a nitrogen-rich heterocyclic core (C₂₇H₃₀N₆O₃), making it suitable for kinase inhibition studies, whereas this compound’s hypothetical structure may prioritize metal coordination sites for catalytic applications .

Functional Applications :

- CAS 1022150-11-3’s high molecular weight (486.57 g/mol) and moderate logP (0.61) enhance its membrane permeability in drug design, while this compound’s estimated logP (1.5–2.0) suggests better lipid bilayer penetration for targeted delivery .

- CAS 1761-61-1’s low molecular weight (201.02 g/mol) and high solubility (0.687 mg/mL) favor its use in synthetic intermediates, contrasting with this compound’s presumed role in stable complex formation .

Table 2: Reaction Efficiency Comparison

| Compound | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| CAS 1022150-11-3 | Cs₂CO₃ | DMF | 98 | >99 | |

| CAS 1761-61-1 | A-FGO | THF | 98 | 99 | |

| This compound (Estimated) | Pd(dppf)Cl₂ | THF/H₂O | 90–95 | >98 |

Critical Analysis and Limitations

- Data Gaps : Detailed spectral data (NMR, IR) for this compound are unavailable, limiting mechanistic insights. Cross-referencing with similar compounds suggests characterization via HPLC-MS and X-ray crystallography could resolve this .

- Safety Concerns : this compound’s hypothetical hazard profile (H302, H315) aligns with irritant risks observed in analogues, necessitating rigorous handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.